9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
Overview
Description
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is a derivative of prednisolone, modified to enhance its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, hydroxylation, and acetylation reactions. The fluorination is often achieved using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride). Hydroxylation can be carried out using oxidizing agents such as osmium tetroxide or potassium permanganate. The final acetylation step is usually performed using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 11-keto derivatives, while reduction can produce 11-hydroxy derivatives .
Scientific Research Applications
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroid chemistry.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation.
Medicine: Extensively used in pharmacological research to develop new anti-inflammatory and immunosuppressive drugs.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules. The pathways involved are the NF-κB and AP-1 signaling pathways, which are crucial for the regulation of inflammation .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong immunosuppressive effects.
Prednisolone: A less potent corticosteroid but widely used in clinical practice.
Uniqueness
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is unique due to its enhanced potency and longer duration of action compared to other corticosteroids. The presence of the fluorine atom at the 9-position significantly increases its binding affinity to glucocorticoid receptors, making it more effective at lower doses .
Properties
IUPAC Name |
[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUOMKMBMEYQV-NEZUNNADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623411 | |
Record name | 9-Fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7793-38-6 | |
Record name | 9-Fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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